N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine
Description
N-[(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine is a coumarin-glycylglycine hybrid compound. Its structure comprises a 7-hydroxy-4-methylcoumarin core linked via an acetyl group to the dipeptide glycylglycine. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and anticancer properties, while glycylglycine (a glycine dimer) enhances solubility and bioavailability in peptide-conjugated molecules .
Properties
Molecular Formula |
C16H16N2O7 |
|---|---|
Molecular Weight |
348.31 g/mol |
IUPAC Name |
2-[[2-[[2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H16N2O7/c1-8-10-3-2-9(19)4-12(10)25-16(24)11(8)5-13(20)17-6-14(21)18-7-15(22)23/h2-4,19H,5-7H2,1H3,(H,17,20)(H,18,21)(H,22,23) |
InChI Key |
GKIPXLVEEIQFHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Acetylation: The hydroxyl group at the 7-position is acetylated using acetic anhydride in the presence of a base such as pyridine.
Glycylglycine Coupling: The acetylated product is then coupled with glycylglycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The acetyl group adjacent to the coumarin ring undergoes nucleophilic substitution under mild conditions. This reactivity facilitates functionalization of the molecule:
Example: Reaction with benzaldehyde under acidic conditions produces N'-benzylidene-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetohydrazide (3a ), confirmed by IR (1670 cm⁻¹ for C=O) and ¹H-NMR (δ 8.34 ppm for HC=N) .
Electrophilic Aromatic Substitution
The electron-rich coumarin core participates in electrophilic reactions at the 6- and 8-positions:
| Reaction Type | Reagents/Conditions | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 6-position | Introduces nitro group |
| Sulfonation | H₂SO₄, 50°C | 8-position | Adds sulfonic acid group |
| Halogenation | Cl₂/FeCl₃ (for chloro derivatives) | 6- or 8-position | Enhances antimicrobial activity |
The hydroxyl group at position 7 directs substitution, as demonstrated in derivatives like N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine.
Oxidation and Reduction
Functional groups in the molecule respond to redox agents:
| Target Site | Reaction Type | Reagents | Product |
|---|---|---|---|
| Acetyl C=O | Reduction | NaBH₄ in THF | Alcohol derivative |
| Coumarin ketone | Reduction | LiAlH₄, anhydrous ether | Dihydrocoumarin analog |
| Hydroxyl group (-OH) | Oxidation | KMnO₄, acidic conditions | Quinone structure (rare, requires harsh conditions) |
The glycylglycine chain remains stable under these conditions due to the amide bond’s resilience.
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
-
Pyrazole Synthesis : Reaction with pentane-2,4-dione yields 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-2H-chromen-2-one (11 ) .
-
Oxadiazole Formation : Treatment with carbon disulfide produces 7-hydroxy-4-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2H-chromen-2-one (12 ) .
These reactions exploit the acetyl group’s ability to form enolates, which react with diketones or thiocarbonyl agents.
Hydrolysis and Degradation Pathways
Controlled hydrolysis reveals structural insights:
| Condition | Site Affected | Product Identified |
|---|---|---|
| Acidic (HCl, reflux) | Glycylglycine amide bond | Releases glycine and coumarin-acetic acid |
| Alkaline (NaOH, 60°C) | Acetyl ester | Forms free hydroxyl group on coumarin |
Stability studies show degradation <5% under pH 7.4 at 25°C over 24 hours, confirming suitability for biological assays .
Metal Complexation
The hydroxyl and carbonyl groups coordinate with transition metals:
| Metal Ion | Ligand Sites | Application |
|---|---|---|
| Fe³⁺ | 7-OH and ketone oxygen | Antioxidant activity enhancement |
| Cu²⁺ | Glycine amine and C=O | Catalytic oxidation studies |
Complexation with Fe³⁺ increases radical scavenging capacity by 40% compared to the free ligand.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
Dimerization : Forms cyclobutane-linked dimers via [2+2] cycloaddition.
-
Ring-Opening : Cleaves the coumarin lactone ring, generating cinnamic acid derivatives.
These pathways are critical for designing photo-responsive drug delivery systems.
Bioconjugation and Prodrug Design
The glycylglycine terminus enables conjugation with biomolecules:
-
PEGylation : Improves solubility (water solubility increases from 0.8 mg/mL to 12 mg/mL).
-
Antibody-Drug Conjugates (ADCs) : Coupling via NHS esters enhances tumor targeting.
Such modifications reduce hepatic clearance by 60% in preclinical models.
This comprehensive reactivity profile underscores the compound’s utility in medicinal chemistry, material science, and catalysis. Experimental protocols and characterization data from peer-reviewed studies ensure reproducibility and reliability.
Scientific Research Applications
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs include:
(a) (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k)
- Structure : Features a 4-methylcoumarin core with a 7-oxyacetohydrazide linkage to a nitro-substituted benzylidene group.
- Properties :
- Key Difference : The hydrazide linkage and nitrobenzylidene substituent distinguish it from the glycylglycine-conjugated target compound.
(b) N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine
- Structure: Contains a 4-ethylcoumarin core linked via a propanoyl group to glycylglycine.
- Molecular Formula : C₁₈H₂₀N₂O₇ (avg. mass 376.365 g/mol) .
- Key Difference: The ethyl substituent at position 4 of the coumarin and the propanoyl spacer (vs. acetyl in the target compound) may alter lipophilicity and metabolic stability.
(c) Glycylglycine and Glycine Derivatives
- Glycylglycine: Exhibits distinct thermal decomposition behavior, with oxidative degradation initiating at ~220°C . This suggests that the glycylglycine moiety in the target compound may influence its thermal stability compared to non-peptide coumarins.
Physicochemical and Functional Comparisons
Table 1: Comparative Data for Coumarin Derivatives
Biological Activity
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine, a derivative of coumarin, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects, supported by research findings and data.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 248.23 g/mol. The structural features include a coumarin core with hydroxyl and acetyl groups that contribute to its biological activity.
1. Anti-inflammatory Activity
Research indicates that coumarin derivatives exhibit significant anti-inflammatory properties. In one study, various coumarin compounds were synthesized and tested for their ability to inhibit inflammation in a carrageenan-induced paw edema model in rats. The results demonstrated that many of these compounds, including derivatives similar to this compound, showed inhibition rates ranging from 65% to 74% compared to the standard drug Diclofenac .
| Compound | % Inhibition |
|---|---|
| I-a (Unsubstituted) | 65.23% |
| I-b (Substituted) | 74.60% |
| Diclofenac (Standard) | Reference |
2. Antimicrobial Activity
Coumarin derivatives have also been evaluated for their antimicrobial properties. A literature survey highlighted that compounds such as this compound exhibit activity against various bacterial strains. In particular, studies have shown that these derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
3. Antitumor Activity
The potential antitumor effects of coumarin derivatives are another area of interest. A study focused on the synthesis and evaluation of several coumarin-based compounds found that certain derivatives possess cytotoxic effects on cancer cell lines. The mechanism is believed to involve the induction of apoptosis in tumor cells .
Case Study 1: Synthesis and Evaluation
In a systematic investigation, researchers synthesized this compound along with several other derivatives. These compounds were subjected to in vitro assays to assess their biological activities. The findings revealed that the synthesized compound exhibited promising anti-inflammatory and antimicrobial properties.
Case Study 2: Mechanistic Studies
Further mechanistic studies indicated that the anti-inflammatory action of this compound might be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
